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Compound of Interest

Compound Name: 2,2-Dimethyl-4-oxopentanenitrile

Cat. No.: B2769413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,2-
dimethyl-4-oxopentanenitrile, a versatile building block in organic chemistry. This document

details its preparation, key reactions, and potential applications in the synthesis of valuable

molecules, including heterocyclic compounds and agrochemical intermediates.

Introduction
2,2-Dimethyl-4-oxopentanenitrile, a β-ketonitrile, is a valuable intermediate in organic

synthesis due to the presence of two reactive functional groups: a ketone and a nitrile.[1] The

gem-dimethyl group at the α-position to the nitrile offers unique steric and electronic properties

that can be exploited in various chemical transformations. This document outlines detailed

protocols for its synthesis and its application in the construction of pyrazole derivatives and as

a potential precursor in the synthesis of agrochemicals like metconazole.

Physicochemical Properties
A summary of the key physicochemical properties of 2,2-dimethyl-4-oxopentanenitrile is

presented in the table below.
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Property Value Reference

Molecular Formula C₇H₁₁NO [2][3]

Molecular Weight 125.17 g/mol [2][3]

CAS Number 33235-13-1 [3][4]

Appearance
Colorless to pale yellow liquid

or solid
[5]

SMILES CC(=O)CC(C)(C)C#N [4]

InChIKey
XHJHGJBVGBKYJD-

UHFFFAOYSA-N
[2]

Synthesis of 2,2-Dimethyl-4-oxopentanenitrile
The synthesis of 2,2-dimethyl-4-oxopentanenitrile is effectively achieved through the

acylation of the anion of isobutyronitrile with an appropriate acetylating agent. A general and

high-yielding procedure for the synthesis of β-ketonitriles has been reported and can be

adapted for this specific target.

Experimental Protocol: Acylation of Isobutyronitrile
This protocol is based on a general procedure for the high-yielding preparation of β-ketonitriles.

Reaction Scheme:

Materials:

Isobutyronitrile

Ethyl acetate (or another suitable acetylating agent)

Potassium tert-butoxide (KOt-Bu) or Potassium tert-amyl oxide (KOt-Amyl)

Anhydrous tetrahydrofuran (THF)

Hydrochloric acid (HCl), 1 M solution
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Ethyl acetate (for extraction)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a stirred solution of isobutyronitrile (1.0 equiv) in anhydrous THF at room temperature

under an inert atmosphere (e.g., argon or nitrogen), add a solution of potassium tert-butoxide

or potassium tert-amyl oxide (1.1 - 1.5 equiv) in THF dropwise.

Stir the resulting mixture at room temperature for 15-30 minutes to ensure complete

formation of the nitrile anion.

To this mixture, add ethyl acetate (1.2 - 2.0 equiv) dropwise.

The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-60 °C) for

a period of 1 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography

(TLC) or Gas Chromatography (GC).

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M

HCl solution until the mixture is acidic.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure.

The crude product can be purified by vacuum distillation or column chromatography on silica

gel.

Quantitative Data:

The following table provides representative yields for the acylation of various nitriles with esters

to form β-ketonitriles, demonstrating the general applicability of this method.
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Nitrile Ester Base Time (h)
Temperatur
e (°C)

Yield (%)

Phenylaceton

itrile
Ethyl acetate KOt-Amyl 0.3 rt 95

Isobutyronitril

e

Ethyl

benzoate
KOt-Amyl 1 60 92

Cyclohexyl

cyanide
Ethyl acetate KOt-Amyl 24 60 88

Data adapted from a representative procedure for β-ketonitrile synthesis.

Applications in Heterocyclic Synthesis: Pyrazoles
β-Ketonitriles are excellent precursors for the synthesis of a variety of heterocyclic compounds.

One of the most common applications is the synthesis of aminopyrazoles through

condensation with hydrazine.

Experimental Protocol: Synthesis of 5-methyl-3-(propan-
2-yl) -1H-pyrazol-4-amine
This is a representative protocol for the synthesis of a pyrazole derivative from 2,2-dimethyl-4-
oxopentanenitrile and hydrazine.

Reaction Scheme:

Materials:

2,2-Dimethyl-4-oxopentanenitrile

Hydrazine hydrate

Ethanol or Methanol

Glacial acetic acid (catalytic amount, optional)
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Procedure:

Dissolve 2,2-dimethyl-4-oxopentanenitrile (1.0 equiv) in ethanol in a round-bottom flask.

Add hydrazine hydrate (1.1 - 1.5 equiv) to the solution. A catalytic amount of glacial acetic

acid can be added to facilitate the reaction.

Heat the reaction mixture at reflux for 4-12 hours, monitoring the reaction progress by TLC.

After completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent (e.g.,

ethanol/water mixture) or by column chromatography on silica gel.

Application in Agrochemical Synthesis:
Metconazole Intermediate
2,2-Dimethyl-4-oxopentanenitrile is a potential starting material for the synthesis of key

intermediates used in the production of agrochemicals. One such example is the fungicide

metconazole, where the key intermediate is 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone.

While a direct conversion protocol is not readily available in the literature, a patented multi-step

synthesis starting from isobutyronitrile, the precursor to 2,2-dimethyl-4-oxopentanenitrile,

highlights a plausible synthetic connection.

The patented process involves the formation of 5-cyano-2,2-dimethylcyclopentanone, which is

then alkylated with 4-chlorobenzyl chloride.

Synthetic Workflow for a Metconazole Intermediate
The following diagram illustrates a patented synthetic route to a key intermediate of

metconazole starting from isobutyronitrile.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b2769413?utm_src=pdf-body
https://www.benchchem.com/product/b2769413?utm_src=pdf-body
https://www.benchchem.com/product/b2769413?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2769413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isobutyronitrile
1. Alkylation with

1-bromo-3-chloropropane
2. Cyanation

2,2-Dimethyladiponitrile Thorpe-Ziegler
Cyclization

3,3-Dimethyl-2-amino-
1-cyanocyclopentene Hydrolysis 5-Cyano-2,2-

dimethylcyclopentanone
Alkylation with

4-chlorobenzyl chloride
5-(4-Chlorobenzyl)-5-cyano-
2,2-dimethylcyclopentanone

Hydrolysis and
Decarboxylation

2,2-Dimethyl-5-(4-chlorobenzyl)-
cyclopentanone (Metconazole Intermediate)

Isobutyronitrile

2,2-Dimethyl-4-oxopentanenitrile

Acylation

Pyrazole Derivatives

Condensation with Hydrazine

Cyclopentanone Derivatives
(e.g., for Agrochemicals)

Intramolecular Cyclization
(e.g., Thorpe-Ziegler)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: 2,2-Dimethyl-4-
oxopentanenitrile in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2769413#use-of-2-2-dimethyl-4-oxopentanenitrile-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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